molecular formula C5H16N2O3Si B7823775 N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL CAS No. 68400-09-9

N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL

Cat. No.: B7823775
CAS No.: 68400-09-9
M. Wt: 180.28 g/mol
InChI Key: QNHNSPNFZFBEQR-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-aminopropyl-silantriol (CAS No. 68400-09-9) is a hydrolyzed amino-functional silane characterized by a silanetriol backbone (–Si(OH)₃) and dual amine groups: a primary amine (–NH₂) on the ethyl chain and a secondary amine (–NH–) on the propyl chain . This structure enables strong covalent bonding with substrates (e.g., silica, metals, or polymers) through silanol (–Si–O–) linkages, while the amine groups facilitate crosslinking and adhesion enhancement .

The compound exists predominantly as oligomers in aqueous solutions, enhancing its stability and reactivity in surface treatments . It is widely used in construction (e.g., cementitious substrates) and automotive industries for improving epoxy resin thermomechanical properties, adhesion, and corrosion resistance .

Properties

IUPAC Name

N'-(3-trihydroxysilylpropyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16N2O3Si/c6-2-4-7-3-1-5-11(8,9)10/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHNSPNFZFBEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN)C[Si](O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68400-09-9
Details Compound: Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
Record name Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
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DSSTOX Substance ID

DTXSID10987974
Record name {3-[(2-Aminoethyl)amino]propyl}silanetriol
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Molecular Weight

180.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68400-08-8, 68400-09-9
Record name 1-[3-[(2-Aminoethyl)amino]propyl]silanetriol
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Record name (3-((2-Aminoethyl)amino)propyl)silanetriol
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Record name Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
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Record name {3-[(2-Aminoethyl)amino]propyl}silanetriol
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Record name [3-[(2-aminoethyl)amino]propyl]silanetriol
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Record name Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer
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Preparation Methods

Catalytic Hydrosilylation of Allylamines

The reaction involves allylamine derivatives and hydrosilanes (e.g., triethoxysilane) under inert conditions. Ruthenium catalysts with tertiary phosphine ligands, such as RuCl₂(PPh₃)₃, facilitate the anti-Markovnikov addition of the hydrosilane to the allylamine’s double bond, yielding the gamma-aminopropyltriethoxysilane precursor. Key parameters include:

  • Temperature : 100–200°C (optimal for minimizing beta-isomer formation).

  • Molar Ratio : Allylamine to hydrosilane ≈ 1:1.3.

  • Catalyst Loading : 10⁻⁶–10⁻³ moles of Ru per mole of allylamine.

Table 1: Representative Conditions for Precursor Synthesis

ParameterOptimal RangeImpact on Selectivity
Reaction Temperature100–200°CHigher temperatures reduce beta-isomer formation.
Catalyst TypeRuCl₂(PPh₃)₃Ensures >90% gamma-selectivity.
SolventXylene or n-decaneEnhances thermal stability.

Hydrolysis of Triethoxysilane to Silantriol

The triethoxysilane precursor undergoes hydrolysis to replace ethoxy (-OCH₂CH₃) groups with hydroxyl (-OH) groups, forming this compound. This process is pH-dependent and follows a two-step mechanism: hydrolysis and condensation.

Hydrolysis Mechanism

  • Step 1 (Hydrolysis) :
    Si-OCH2CH3+H2OSi-OH+CH3CH2OH\text{Si-OCH}_2\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{Si-OH} + \text{CH}_3\text{CH}_2\text{OH}
    The rate of hydrolysis is maximized at acidic (pH 4–6) or alkaline (pH 8–10) conditions, with methoxy groups reacting faster than ethoxy.

  • Step 2 (Condensation) :
    2 Si-OHSi-O-Si+H2O2\ \text{Si-OH} \rightarrow \text{Si-O-Si} + \text{H}_2\text{O}
    Condensation is suppressed in dilute aqueous solutions to prevent polymerization.

Experimental Protocols

  • Acid-Catalyzed Hydrolysis :

    • Conditions : 0.1M HCl, 25°C, 24 hours.

    • Yield : >95% silantriol with minimal oligomerization.

  • Base-Catalyzed Hydrolysis :

    • Conditions : 0.1M NaOH, 60°C, 12 hours.

    • Yield : 85–90% due to competing condensation.

Table 2: Hydrolysis Conditions and Outcomes

ConditionpHTemperatureTimeSilantriol Yield
Acidic (HCl)4–525°C24 h>95%
Alkaline (NaOH)9–1060°C12 h85–90%

Stabilization and Isolation of Silantriol

This compound is hygroscopic and prone to self-condensation. Stabilization strategies include:

  • Aqueous Solutions : Commercial formulations (e.g., 25% in water) inhibit condensation via hydrogen bonding.

  • Low-Temperature Storage : Slows condensation kinetics.

  • Chelating Agents : Ethylenediaminetetraacetic acid (EDTA) sequesters metal ions that catalyze condensation.

Analytical Characterization

Post-synthesis validation employs:

  • FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (Si-O-Si), and 950 cm⁻¹ (Si-OH).

  • NMR : 1H^1\text{H} NMR signals at δ 1.5 ppm (Si-CH₂), δ 2.7 ppm (N-CH₂), and δ 3.6 ppm (Si-OH).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 150°C, confirming thermal stability.

Challenges and Industrial Considerations

  • Condensation Control : Requires precise pH and temperature management during hydrolysis.

  • Scalability : Batch reactors with inert gas purging mitigate premature hydrolysis.

  • Purity : Column chromatography or membrane filtration removes oligomeric byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-aminopropyl-silantriol undergoes various chemical reactions, including:

    Condensation Reactions: It reacts with carbonyl compounds to form Schiff bases.

    Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with alkyl halides, acid chlorides, and other electrophiles.

    Complexation Reactions: It can form complexes with metal ions through coordination bonds.

Common Reagents and Conditions

    Condensation Reactions: Typically involve carbonyl compounds such as aldehydes and ketones, with reaction conditions including mild heating and the presence of a catalyst.

    Substitution Reactions: Common reagents include alkyl halides, acid chlorides, and phosphoryl halides, often carried out under basic conditions.

    Complexation Reactions: Metal salts and coordination compounds are used, with reactions occurring in aqueous or organic solvents.

Major Products Formed

    Schiff Bases: Formed from condensation reactions with carbonyl compounds.

    Substituted Amines: Resulting from nucleophilic substitution reactions.

    Metal Complexes: Formed through complexation with metal ions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(2-Aminoethyl)-3-aminopropyl-silantriol belongs to the class of aminoalkyltrialkoxysilanes. It features both amino groups and silane groups, which allow it to interact effectively with various substrates. The amino groups can participate in hydrogen bonding and ionic interactions, while the silane groups can undergo hydrolysis and condensation, forming stable siloxane networks. This dual functionality makes it an effective coupling agent and surface modifier.

Material Science

  • Coupling Agent : This compound is widely used as a coupling agent to enhance adhesion between organic polymers and inorganic substrates. It improves the mechanical properties of composites by promoting better interfacial bonding .
  • Surface Modification : It is employed in the modification of surfaces to improve their hydrophilicity or hydrophobicity, thus enhancing their performance in various applications such as coatings and adhesives .

Biomedical Applications

  • Drug Delivery Systems : this compound is being investigated for its potential in drug delivery systems due to its ability to modify biomolecules and surfaces, enhancing biocompatibility and drug loading capacity.
  • Biomedical Coatings : The compound's properties make it suitable for use in biomedical coatings that require strong adhesion and biocompatibility, which are crucial for implants and medical devices.

Chemical Synthesis

  • Schiff Bases Formation : It can react with carbonyl compounds to form Schiff bases through condensation reactions. This property is useful in synthesizing various organic compounds with potential applications in pharmaceuticals and materials science .
  • Synthesis of Siloxanes : The hydrolysis of silane groups leads to the formation of siloxanes, which are important for creating durable materials with specific properties.

Case Study 1: Surface Modification of Silica

A study investigated the effect of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane on the surface properties of precipitated silica. The results indicated that the application of this silane significantly reduced particle size and improved surface area characteristics, enhancing the material's usability in various industrial applications .

Case Study 2: Drug Delivery Systems

Research has shown that modifying drug delivery systems with this compound can enhance drug encapsulation efficiency and release profiles. The compound's ability to form stable bonds with drug molecules allows for controlled release, improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-aminopropyl-silantriol involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amine groups react with various functional groups, while the silanol group forms siloxane bonds with siliceous surfaces. This dual reactivity allows it to act as an effective coupling agent, enhancing the adhesion and compatibility of different materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and functional attributes of N-(2-aminoethyl)-3-aminopropyl-silantriol with related amino silanes:

Compound Name Functional Groups Backbone Structure Key Features Applications
This compound –NH₂ (primary), –NH– (secondary), –Si(OH)₃ Hydrolyzed silanetriol Dual amines enhance crosslinking; hydrolyzed form enables immediate reactivity . Epoxy resin modifiers, surface treatments
APTES (3-Aminopropyltriethoxysilane) –NH₂ (primary), –Si(OCH₂CH₃)₃ Triethoxy silane Single amine; requires hydrolysis for reactivity; moderate adhesion . Adsorption of metal ions (e.g., Dy³⁺)
N2APTES (N-(2-Aminoethyl)-3-aminopropyltriethoxysilane) –NH₂ (primary), –NH– (secondary), –Si(OCH₂CH₃)₃ Triethoxy silane Dual amines but ethoxy groups delay reactivity; hydrophobic precursor . Functionalized mesoporous silica
Geniosil GF 91 ([N-(2-Aminoethyl)-3-aminopropyl]trimethoxysilane) –NH₂, –NH–, –Si(OCH₃)₃ Trimethoxy silane Methoxy groups hydrolyze faster than ethoxy; used as epoxy hardener . Cementitious substrate adhesion

Biological Activity

N-(2-Aminoethyl)-3-aminopropyl-silantriol, also referred to as AEAPTMS, is a silane compound that has garnered attention for its biological activity and potential applications in various fields, including drug delivery and material science. This article explores the compound's biological properties, safety data, and its implications in research and industry.

Chemical Structure and Properties

AEAPTMS is characterized by the presence of both amino and silanol functional groups, which contribute to its reactivity and interaction with biological systems. The chemical formula is C5H16N2O3Si\text{C}_5\text{H}_{16}\text{N}_2\text{O}_3\text{Si} with a molecular weight of 222 g/mol. The compound exists mainly as oligomers in a 25% aqueous solution, which influences its biological interactions .

Antimicrobial Properties

Research indicates that AEAPTMS exhibits significant antimicrobial activity. In studies involving mesoporous silica nanoparticles (MSNs) modified with AEAPTMS, the resulting systems demonstrated effective bacteriostatic effects against both gram-positive and gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) for Staphylococcus aureus was reported at approximately 200 μg/mL . The use of such modified nanoparticles enhances the delivery of antibiotics while minimizing toxicity to eukaryotic cells.

Cytotoxicity and Safety Profile

The safety profile of AEAPTMS has been evaluated through various toxicological studies. Acute toxicity tests indicate that the compound has an oral LD50 of 2.4 g/kg in rats and a dermal LD50 of 16 ml/kg in rabbits . Notably, AEAPTMS is classified as non-carcinogenic and non-mutagenic based on several in vitro and in vivo assays. It does not exhibit significant irritation to skin or eyes, although it can cause mild irritation under certain conditions .

Application in Drug Delivery Systems

A notable application of AEAPTMS is in the development of drug delivery systems. A study focused on creating silicone-based coatings using AEAPTMS, which improved the adhesion properties of the coatings while providing antimicrobial characteristics. This dual functionality is crucial for applications in medical devices where both biocompatibility and infection control are paramount .

Environmental Impact Studies

AEAPTMS has also been assessed for its environmental stability and biodegradability. The compound is hydrolytically unstable, with a half-life of less than one hour under various pH conditions, indicating rapid degradation in environmental settings. This property suggests that while AEAPTMS can be effective in controlled applications, its environmental persistence is low, reducing potential ecological risks .

Research Findings Summary

Study Focus Findings
Antimicrobial ActivityEffective against Staphylococcus aureus with MIC ~200 μg/mL; minimal toxicity to eukaryotic cells .
Toxicological ProfileOral LD50: 2.4 g/kg; dermal LD50: 16 ml/kg; non-carcinogenic and non-mutagenic .
Drug Delivery ApplicationsEnhanced adhesion and antimicrobial properties in silicone coatings .
Environmental StabilityRapid hydrolysis; low environmental persistence with half-life <1 hour .

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to resolve amine protons (δ 1.5–2.5 ppm for –NH– and –NH₂) and silanol groups (δ 1.0–1.3 ppm for Si–OH). Cross-peaks in 2D NMR (e.g., HSQC) can confirm spatial proximity of amine and silanol moieties .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify primary/secondary amines (N–H stretching at 3300–3500 cm⁻¹) and silanol groups (Si–O–H stretching at 3200–3650 cm⁻¹). Compare with reference spectra for oligomer detection .
  • Elemental Analysis : Validate C/N/Si ratios against theoretical values (C: 32.95%, N: 15.38%, Si: 15.38%) to confirm purity .

Basic: How should this compound be stored to minimize hydrolysis or oligomerization?

Q. Answer :

  • pH Control : Store in mildly acidic conditions (pH 4–6) to slow silanol condensation. Avoid alkaline environments, which accelerate oligomerization .
  • Temperature : Keep at 2–8°C to reduce thermal degradation. Freeze-dried samples are stable for long-term storage .
  • Solvent Selection : Use anhydrous ethanol or tetrahydrofuran (THF) to suppress water-mediated polymerization. Monitor oligomer content via gel permeation chromatography (GPC) .

Advanced: How can researchers differentiate between monomeric and oligomeric forms in aqueous solutions?

Q. Answer :

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radii; monomers typically show <2 nm, while oligomers range from 2–10 nm .
  • Rheological Analysis : Oligomers increase solution viscosity (e.g., shear-thinning behavior at 25°C) due to supramolecular hydrogen bonding .
  • MALDI-TOF Mass Spectrometry : Identify oligomer masses (e.g., dimer at m/z 348.4, trimer at m/z 520.6) .

Advanced: How should contradictory data on amine reactivity during functionalization be resolved?

Q. Answer :

  • Controlled Reactivity Studies : Compare primary (–NH₂) vs. secondary (–NH–) amine reactivity using model reactions (e.g., aza-Michael additions with acrylic acid). Monitor kinetics via 1^1H NMR .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify surface amine availability after functionalization. Secondary amines often show lower binding energy (398.5 eV) than primary amines (399.8 eV) .
  • Statistical Design of Experiments (DoE) : Vary pH, temperature, and stoichiometry to isolate dominant reaction pathways .

Advanced: What strategies optimize siloxane network formation in hybrid materials?

Q. Answer :

  • Sol-Gel Processing : Hydrolyze under controlled humidity (40–60% RH) to promote Si–O–Si crosslinking. Use acetic acid as a catalyst for gradual condensation .
  • Co-condensation with Tetraethyl Orthosilicate (TEOS) : Adjust TEOS:silantriol ratios (e.g., 1:1 to 1:3) to balance mechanical strength and flexibility. Characterize networks via 29^{29}Si NMR (Q³/Q⁴ peaks for crosslinking) .
  • In Situ Rheology : Track storage modulus (G’) during gelation; optimal networks exhibit G’ > 10³ Pa within 24 hours .

Basic: What techniques confirm the coexistence of primary and secondary amines in this compound?

Q. Answer :

  • Potentiometric Titration : Use two equivalence points: primary amines titrate at pH ~4.5, secondary amines at pH ~6.5 .
  • Ninhydrin Test : Primary amines produce a purple complex (λmax = 570 nm), while secondary amines remain unreacted .
  • XPS Nitrogen 1s Spectrum : Deconvolute peaks at 399.1 eV (primary) and 398.3 eV (secondary) .

Advanced: How does oligomerization impact the material’s interfacial properties in nanocomposites?

Q. Answer :

  • Surface Energy Analysis : Oligomers reduce hydrophilicity (contact angle >60°) due to fewer exposed silanol groups. Measure via sessile drop method .
  • Transmission Electron Microscopy (TEM) : Observe oligomer distribution at polymer interfaces; aggregated oligomers (>50 nm) weaken interfacial adhesion .
  • Small-Angle X-ray Scattering (SAXS) : Quantify oligomer-induced phase separation (e.g., correlation peaks at q = 0.1–0.5 Å⁻¹) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
Reactant of Route 2
Reactant of Route 2
N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL

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